molecular formula C22H16N2O2 B14885247 N'-(naphthalen-1-ylcarbonyl)naphthalene-1-carbohydrazide

N'-(naphthalen-1-ylcarbonyl)naphthalene-1-carbohydrazide

Cat. No.: B14885247
M. Wt: 340.4 g/mol
InChI Key: OABGSBGGPVLBEN-UHFFFAOYSA-N
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Description

N’-(1-Naphthoyl)-1-naphthohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthoyl group attached to a naphthohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-Naphthoyl)-1-naphthohydrazide typically involves the reaction of 1-naphthoyl chloride with 1-naphthohydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of N’-(1-Naphthoyl)-1-naphthohydrazide follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 1-naphthoyl chloride and 1-naphthohydrazide

    Catalysts: Pyridine or other suitable bases

    Solvents: Industrial-grade dichloromethane or tetrahydrofuran

    Purification: Recrystallization or column chromatography to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

N’-(1-Naphthoyl)-1-naphthohydrazide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding naphthoic acid derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the naphthoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium

    Reduction: Sodium borohydride (NaBH₄) in methanol

    Substitution: Halogenated solvents and nucleophiles like amines or thiols

Major Products

    Oxidation: Naphthoic acid derivatives

    Reduction: Hydrazine derivatives

    Substitution: Substituted naphthoyl hydrazides

Scientific Research Applications

N’-(1-Naphthoyl)-1-naphthohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of N’-(1-Naphthoyl)-1-naphthohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The pathways involved include:

    Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.

    Receptor Binding: Binds to cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthoic Acid: An organic compound with a similar naphthoyl group but lacks the hydrazide moiety.

    Naphthoylindoles: Compounds with a naphthoyl group attached to an indole ring, used in synthetic cannabinoids.

    Naphthoylpyrroles: Compounds with a naphthoyl group attached to a pyrrole ring, also used in synthetic cannabinoids.

Uniqueness

N’-(1-Naphthoyl)-1-naphthohydrazide is unique due to its hydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to other naphthoyl derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N'-(naphthalene-1-carbonyl)naphthalene-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-21(19-13-5-9-15-7-1-3-11-17(15)19)23-24-22(26)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABGSBGGPVLBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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